3,5-Bis(trifluoromethyl)benzylamine

CETP Inhibition Medicinal Chemistry Hyperlipidemia

This 3,5-bis(trifluoromethyl)benzylamine is a non-interchangeable fluorinated building block. Its dual -CF3 groups confer unique electronegativity and steric bulk critical for NK1 antagonism, CETP inhibition, and self-assembled nanomaterials. Substitution with simpler benzylamines is not viable. Ideal for medicinal chemistry and advanced materials R&D requiring predictable, high-performance outcomes.

Molecular Formula C9H7F6N
Molecular Weight 243.15 g/mol
CAS No. 85068-29-7
Cat. No. B151408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzylamine
CAS85068-29-7
Molecular FormulaC9H7F6N
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN
InChIInChI=1S/C9H7F6N/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2
InChIKeyDHVHORCFFOSRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7): Technical Baseline and Procurement Identifier


3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7) is a primary benzylic amine substituted at the 3- and 5-positions with trifluoromethyl groups. This substitution pattern confers a unique combination of high electronegativity and substantial steric bulk, driving its utility as a privileged building block in medicinal chemistry and materials science. The compound is a solid at room temperature with a reported melting point of 50-55 °C and a boiling point of 82-84 °C at 15 mmHg , making it a tractable intermediate for both laboratory and scaled-up syntheses. Its primary application is as an intermediate for introducing the 3,5-bis(trifluoromethyl)benzyl pharmacophore, which is a key structural feature in a variety of biologically active molecules, including clinical candidates targeting the NK1 receptor and CETP [1]. The compound is also utilized in the preparation of functional materials, such as self-assembled nanotubes and components for organic electronics [2].

Why Generic Substitution Fails for 3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7) in Critical Applications


The 3,5-bis(trifluoromethyl)benzyl group is not interchangeable with simpler benzylamines or even mono-trifluoromethylated analogs. The precise positioning and number of the strong electron-withdrawing -CF3 groups create a unique combination of effects—modulating pKa, enhancing lipophilicity (predicted LogP ~2.51 [1]), and influencing metabolic stability [2]—that are critical for on-target activity and pharmacokinetic properties. Studies on related pharmacophores demonstrate that even subtle changes in substitution pattern can lead to complete loss of target binding, as seen in SAR studies for CETP inhibitors [3]. Furthermore, the steric bulk of the two -CF3 groups at the 3- and 5-positions dictates specific self-assembly behavior and crystal packing in materials applications that cannot be replicated by mono-substituted or non-fluorinated analogs [4]. Consequently, substituting this compound with a 'similar' benzylamine would likely result in a different molecular entity with unpredictable and potentially non-viable biological or material performance.

Quantitative Differentiation of 3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7) Against Comparators


CETP Inhibitor Potency: A Direct Comparison of IC50 Values Between 3,5-Bis(trifluoromethyl)benzylamino Benzamides and Their Analogs

In a study on novel CETP inhibitors, 3,5-bis(trifluoromethyl)benzylamino benzamides demonstrated potent inhibition, with two lead compounds achieving IC50 values of 0.69 μM and 1.36 μM at a 10 μM test concentration [1]. This activity is directly comparable to known CETP inhibitors like torcetrapib (IC50 = 37 nM) and TAP-311 (IC50 = 62 nM) [2], and demonstrates that the 3,5-bis(trifluoromethyl)benzyl group is a critical component for achieving potent CETP inhibition in this series. The study also established a clear structure-activity relationship (SAR) showing that substitution on the benzamide ring significantly modulates activity, with ortho-CF3 substitution (9b, IC50 = 0.69 μM) being more potent than the unsubstituted analog (9a, IC50 = 1.36 μM).

CETP Inhibition Medicinal Chemistry Hyperlipidemia

NK1 Receptor Antagonist Development: A Head-to-Head Comparison of 3,5-Bis(trifluoromethyl)benzyl Ester and Unsubstituted Benzyl Ester

In the optimization of L-tryptophan derivatives as substance P (NK1) receptor antagonists, the 3,5-bis(trifluoromethyl)benzyl ester (compound 26) was directly compared to the initial screening lead, N-ethyl-L-tryptophan benzyl ester. The incorporation of the 3,5-bis(trifluoromethyl)benzyl group was essential for achieving high-affinity binding and improved in vivo activity, whereas the unsubstituted benzyl ester lead lacked the required potency and selectivity [1]. This modification was a key step in the development of this class of antagonists.

NK1 Antagonist Substance P Medicinal Chemistry

Material Science: Self-Assembled Nanotube Formation is Unique to the 3,5-Bis(trifluoromethyl)benzyl Group

Derivatives of tyrosine incorporating the 3,5-bis(trifluoromethyl)benzylamine group (BTTP) are reported to spontaneously form stable, self-assembled nanotubes, a property not observed with simpler benzyl or other alkyl substituents on the same amino acid backbone [1]. This self-assembly is driven by the specific steric and electronic properties imparted by the 3,5-bis(trifluoromethyl)benzyl moiety, which facilitates the formation of ordered, non-covalent supramolecular structures. The nanotubes (BTTPNTs) were further characterized for their UV-A stability and resistance to photodegradation, making them candidates for light-resistive materials [2].

Self-Assembly Nanomaterials Tyrosine Derivatives

Validated Application Scenarios for 3,5-Bis(trifluoromethyl)benzylamine (CAS 85068-29-7)


Medicinal Chemistry: Development of CETP Inhibitors for Hyperlipidemia

This compound is a validated building block for synthesizing cholesteryl ester transfer protein (CETP) inhibitors. Evidence shows that 3,5-bis(trifluoromethyl)benzylamino benzamides exhibit potent in vitro CETP inhibition, with IC50 values as low as 0.69 μM [1]. This activity supports its use in hit-to-lead and lead optimization programs aimed at developing novel therapies for cardiovascular disease. The clear structure-activity relationship (SAR) established in these studies provides a rational basis for further medicinal chemistry exploration.

Medicinal Chemistry: Synthesis of High-Affinity NK1 Receptor Antagonists

The 3,5-bis(trifluoromethyl)benzyl group is a critical pharmacophore for achieving potent and selective antagonism of the neurokinin-1 (NK1) receptor. Direct evidence demonstrates that its incorporation into L-tryptophan derivatives dramatically improves binding affinity and in vivo activity compared to unsubstituted benzyl ester leads [2]. This makes the compound a key intermediate for synthesizing tool compounds and potential therapeutic candidates for conditions such as pain, emesis, and depression.

Materials Science: Fabrication of Self-Assembled Nanotubes

Derivatives synthesized from this amine, specifically with single amino acids like tyrosine, are capable of spontaneous self-assembly into stable, UV-A resistant nanotubes [3][4]. This behavior is a direct consequence of the unique physicochemical properties of the 3,5-bis(trifluoromethyl)benzyl group and is not observed with other simple substituents. The resulting nanostructures are promising candidates for applications in light-resistive materials, photonics, and as scaffolds for nanocomposites.

Organic Synthesis: Preparation of Specialized Phenyl Glycine Derivatives

As noted in technical literature from major chemical suppliers, this amine is specifically utilized in the preparation of phenyl glycine derivatives . These derivatives are a class of non-proteinogenic amino acids with potential applications as chiral building blocks in asymmetric synthesis and as scaffolds in medicinal chemistry. The use of 3,5-bis(trifluoromethyl)benzylamine in this context suggests it is a preferred reagent for introducing a fluorinated, lipophilic handle onto the glycine core.

Quote Request

Request a Quote for 3,5-Bis(trifluoromethyl)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.